molecular formula C17H16Cl2N2O5S B11046675 2-chloro-N-(5-chloro-2-hydroxyphenyl)-5-(morpholin-4-ylsulfonyl)benzamide

2-chloro-N-(5-chloro-2-hydroxyphenyl)-5-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B11046675
M. Wt: 431.3 g/mol
InChI Key: SXUVMBQOALBDRJ-UHFFFAOYSA-N
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Description

2-CHLORO-N-(5-CHLORO-2-HYDROXYPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-(5-CHLORO-2-HYDROXYPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multiple steps, including:

    Chlorination: Introduction of chlorine atoms into the benzene ring.

    Hydroxylation: Addition of hydroxyl groups to the aromatic ring.

    Sulfonylation: Introduction of the sulfonyl group using reagents like sulfonyl chlorides.

    Amidation: Formation of the amide bond by reacting the sulfonylated intermediate with morpholine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Halogen atoms (chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Sulfides: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Protein Binding: May interact with proteins and affect their function.

Medicine

    Drug Development: Investigated for its potential therapeutic effects in treating diseases.

    Pharmacology: Studied for its pharmacokinetic and pharmacodynamic properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-CHLORO-N-(5-CHLORO-2-HYDROXYPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. The sulfonyl group and morpholine ring play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    2-CHLORO-N-(5-CHLORO-2-HYDROXYPHENYL)BENZAMIDE: Lacks the sulfonyl and morpholine groups.

    5-(MORPHOLINE-4-SULFONYL)BENZAMIDE: Lacks the chlorinated phenyl ring.

Uniqueness

The presence of both the sulfonyl group and the morpholine ring in 2-CHLORO-N-(5-CHLORO-2-HYDROXYPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE makes it unique compared to other benzamides. These functional groups contribute to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C17H16Cl2N2O5S

Molecular Weight

431.3 g/mol

IUPAC Name

2-chloro-N-(5-chloro-2-hydroxyphenyl)-5-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C17H16Cl2N2O5S/c18-11-1-4-16(22)15(9-11)20-17(23)13-10-12(2-3-14(13)19)27(24,25)21-5-7-26-8-6-21/h1-4,9-10,22H,5-8H2,(H,20,23)

InChI Key

SXUVMBQOALBDRJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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